3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid
Description
Properties
CAS No. |
919278-71-0 |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C14H11N3O3/c1-17-6-5-11-12(17)13(16-8-15-11)20-10-4-2-3-9(7-10)14(18)19/h2-8H,1H3,(H,18,19) |
InChI Key |
OMJSSEBIKXCGKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminofuran Derivatives
The foundational approach for pyrrolopyrimidine synthesis involves cyclizing 2-aminofuran intermediates with nucleophiles. As demonstrated in US5254687A, heating a 2-aminofuran bearing a cyano or ester group with a nucleophile (e.g., guanidine) in alkanol solvents yields pyrrolo[2,3-d]pyrimidines. Adapting this method, 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol can be synthesized by substituting the furan precursor with a methyl group at the 5-position. Key steps include:
Protective Group Strategies
To prevent unwanted side reactions during subsequent functionalization, the pyrrole NH is often protected. The ACS Journal of Medicinal Chemistry (2023) highlights the use of SEM (2-(trimethylsilyl)ethoxymethyl) groups, which stabilize the intermediate during amination and cross-coupling. Deprotection is achieved via trifluoroacetic acid (TFA) treatment, followed by neutralization with aqueous NaHCO3.
Functionalization at the 4-Position
Halogenation for Cross-Coupling
Introducing a halogen (e.g., bromine or iodine) at the 4-position enables Suzuki-Miyaura coupling with boronic acid derivatives. The ACS study reports using Pd(dppf)2Cl2 as a catalyst with aryl boronic acids in dioxane/water at 60–80°C. For 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid, the 4-hydroxy group is first converted to a triflate or bromide to facilitate coupling.
Ether Bond Formation via Nucleophilic Substitution
An alternative route involves Mitsunobu or Ullmann coupling to form the ether linkage. For example:
- Activate 4-hydroxypyrrolopyrimidine as a mesylate or tosylate.
- React with 3-hydroxybenzoic acid methyl ester in the presence of DIAD/PPh3 (Mitsunobu) or CuI/1,10-phenanthroline (Ullmann).
- Hydrolyze the methyl ester to the carboxylic acid using LiOH or NaOH.
Benzoic Acid Moiety Preparation
Esterification and Functionalization
3-Hydroxybenzoic acid is esterified to its methyl or ethyl derivative to protect the carboxylic acid during coupling. Hydrazide intermediates, as described in PMC6429199, are generated by reacting methyl esters with hydrazine hydrate. These intermediates undergo cyclization to form heterocycles but are also viable for reductive amination or nucleophilic displacement.
Boronic Acid Derivatives for Suzuki Coupling
Converting 3-hydroxybenzoic acid to its boronic ester enables direct coupling with halogenated pyrrolopyrimidines. The boronate is synthesized via Miyaura borylation using bis(pinacolato)diboron and Pd catalysts.
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Coupling
- Synthesize 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol via furan cyclization.
- Convert the 4-hydroxy group to a bromide using PBr3.
- Perform Suzuki coupling with 3-methoxycarbonylphenylboronic acid.
- Hydrolyze the ester to carboxylic acid.
Yield : 58–72% (over four steps).
Route 2: Direct Etherification
- Protect 4-hydroxypyrrolopyrimidine with SEM.
- Perform Mitsunobu reaction with methyl 3-hydroxybenzoate.
- Deprotect with TFA and hydrolyze the ester.
Yield : 65–78% (over three steps).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity; scalable | Requires Pd catalysts; costly reagents | 58–72 |
| Mitsunobu Reaction | Mild conditions; no metal catalysts | Limited to activated alcohols | 65–78 |
| Ullmann Coupling | Cost-effective copper catalysts | High temperatures; longer reaction times | 50–62 |
Chemical Reactions Analysis
2.1. Esterification
The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic or basic conditions. This reaction is critical for modifying solubility and stability in drug formulations.
-
Mechanism : Protonation/deprotonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.
-
Conditions : Catalysts like H₂SO₄, DCC, or enzymes (e.g., lipase).
2.2. Amidation
The carboxylic acid reacts with amines (e.g., aniline derivatives) to form amides. This reaction is significant for developing bioactive derivatives.
-
Mechanism : Coupling via activation of the carboxyl group (e.g., using HATU or EDCl) followed by nucleophilic attack by the amine.
-
Conditions : Room temperature or mild heating, often in polar aprotic solvents (DMF, DMSO).
2.3. Cycloaddition Reactions
The pyrrolo-pyrimidine heterocycle may participate in cycloaddition reactions (e.g., Diels-Alder or azide-alkyne cycloaddition), enabling functionalization of the aromatic system.
-
Mechanism : Electron-deficient or -rich components react to form six-membered rings .
-
Conditions : High temperatures, catalysis (e.g., Cu(I) for azide-alkyne), or photochemical activation .
2.4. Hydrolysis and Stability
The ester or amide derivatives may undergo hydrolysis under acidic/basic conditions, regenerating the carboxylic acid. Stability data (e.g., pH-dependent degradation) are critical for formulation design.
Reaction Mechanisms and Conditions
Scientific Research Applications
3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas where provided.
Functional Group Impact on Activity
- Benzoic Acid vs. Urea/Aniline Groups : The carboxylic acid group in the target compound enhances solubility via ionization but may reduce cell permeability compared to lipophilic groups like the trifluoromethylphenyl urea in the VEGFR2 inhibitor .
Computational Modeling Insights
AutoDock4 () has been employed to study pyrrolopyrimidine derivatives, suggesting that the target compound’s docking pose could resemble the VEGFR2 inhibitor but with distinct interactions due to the benzoic acid moiety .
Biological Activity
The compound 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid , also known by its CAS number 919280-32-3, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C20H16N4O2
- Molecular Weight : 344.37 g/mol
- CAS Number : 919280-32-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, notably in the fields of antimalarial and antibacterial properties. The following sections detail specific studies and findings related to its biological effects.
Antiparasitic Activity
One significant area of study for this compound is its potential as an antimalarial agent. A related class of compounds targeting PfATP4 has shown promising results in inhibiting Na+-ATPase activity associated with malaria parasites. The incorporation of heterocyclic systems in similar compounds has improved both aqueous solubility and metabolic stability, which are crucial for effective drug development.
Case Study: Inhibition of PfATP4
In a study focusing on the optimization of antimalarial compounds, derivatives similar to This compound were synthesized. These derivatives demonstrated:
- EC50 values indicating potency against malaria parasites.
- Enhanced metabolic stability in human microsomes.
| Compound | EC50 (µM) | Metabolic Stability (CL int µL/min/mg) |
|---|---|---|
| Compound A | 0.010 | 27 |
| Compound B | 0.064 | 58 |
| Compound C | 0.115 | 42 |
This table illustrates the relationship between structural modifications and biological activity, emphasizing the importance of optimizing chemical properties for enhanced efficacy.
Antibacterial Activity
In addition to antiparasitic effects, there is evidence suggesting that this compound may exhibit antibacterial properties. Studies involving related pyrrolo[2,3-d]pyrimidines have shown subnanomolar activity against various bacterial strains.
Research Findings
- Structural Modifications : Variations in the substituents on the pyrrolo ring have been linked to changes in antibacterial potency.
- Mechanism of Action : Preliminary studies suggest that these compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.
Q & A
Advanced Research Question
- Molecular docking : Tools like AutoDock Vina model binding affinities to kinases or receptors, leveraging the pyrrolo-pyrimidine core’s planar structure .
- ADMET prediction : Software (e.g., ACD/Labs Percepta) estimates pharmacokinetic properties like logP and solubility, critical for lead optimization .
- DFT calculations : Analyze electron density to identify reactive sites for derivatization (e.g., the oxy-benzoic acid moiety’s hydrogen-bonding potential) .
What are the key challenges in characterizing metabolites of this compound?
Basic Research Question
Metabolites often retain the pyrrolo-pyrimidine core but undergo hydroxylation or demethylation. Challenges include:
- Detection : Use LC-MS/MS with high sensitivity to identify low-abundance metabolites .
- Synthetic standards : Prepare stable isotope-labeled analogs (e.g., <sup>13</sup>C-methyl groups) for quantification .
- Matrix effects : Biological matrices (e.g., plasma) require solid-phase extraction (SPE) to isolate metabolites .
How to design experiments for structure-activity relationship (SAR) studies?
Advanced Research Question
- Core modifications : Replace the methyl group on the pyrrolo-pyrimidine with ethyl or trifluoromethyl to assess steric/electronic effects .
- Linker variation : Substitute the ether linkage (-O-) with sulfonamide or amide groups to study flexibility and hydrogen bonding .
- Bioisosteric replacement : Test pyrazolo[3,4-d]pyrimidine analogs () to compare potency and selectivity .
How to mitigate limitations in experimental designs for reproducibility?
Advanced Research Question
- Sample size : Increase biological replicates (n ≥ 6) to account for variability, as seen in HSI data limitations () .
- Stabilization : Use cryogenic storage (-80°C) to prevent organic compound degradation during long assays .
- Blinded analysis : Implement third-party validation of NMR/LCMS data to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
